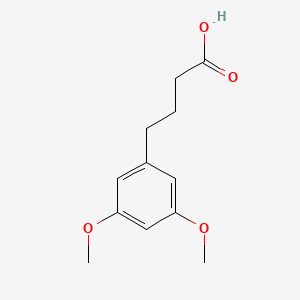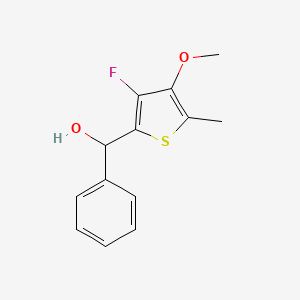
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13FO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Méthodes De Préparation
The synthesis of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methoxy-5-methylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:
(3-Fluoro-4-methoxyphenyl)(5-methylthiophen-2-yl)methanol: This compound has a similar structure but lacks the fluorine atom on the thiophene ring.
(3-Fluoro-4-methoxy-5-methylphenyl)(thiophen-2-yl)methanol: This compound has a similar structure but lacks the methyl group on the thiophene ring.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13FO2S |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(3-fluoro-4-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2S/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3 |
Clé InChI |
ZKFKBQKFOBFKAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



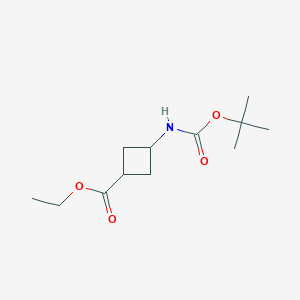
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
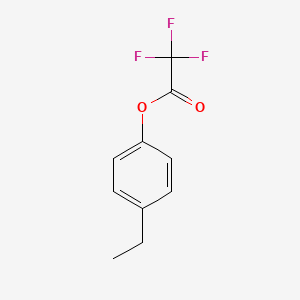
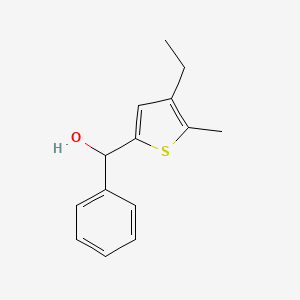
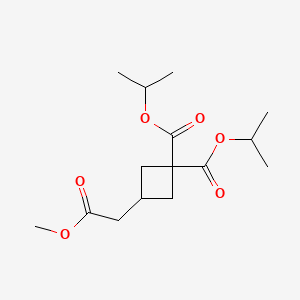
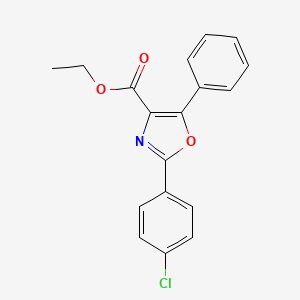
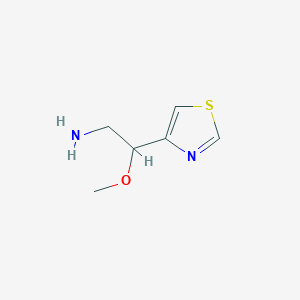
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)
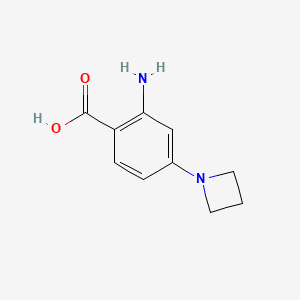
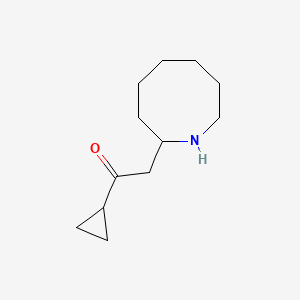
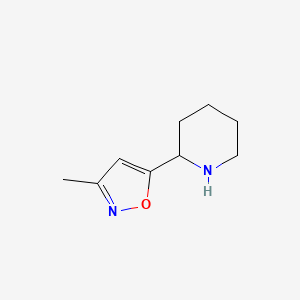
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
